N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, difluoromethoxy, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable triazole derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the triazole ring and fluorinated groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl and chloro groups but differs in the presence of a thiourea moiety.
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but lacks the triazole and carboxamide groups.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and difluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10ClF5N4O2 |
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Molecular Weight |
432.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H10ClF5N4O2/c18-13-6-1-9(7-12(13)17(21,22)23)25-15(28)14-24-8-27(26-14)10-2-4-11(5-3-10)29-16(19)20/h1-8,16H,(H,25,28) |
InChI Key |
XNRFMRGVTMQLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
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